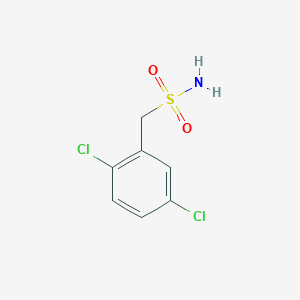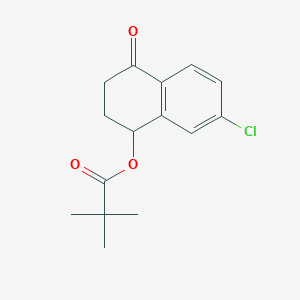
Propane-1,3-diyl dipropiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane-1,3-diyl dipropiolate, also known as 2-Propynoic acid, 1,3-propanediyl ester, is a chemical compound with the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol . This compound is characterized by its unique structure, which includes two propiolate groups attached to a propane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propane-1,3-diyl dipropiolate can be synthesized through the esterification of 1,3-propanediol with propiolic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Propane-1,3-diyl dipropiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propane-1,3-diyl dipropiolate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of propane-1,3-diyl dipropiolate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release propiolic acid, which can then participate in further chemical reactions. The compound’s reactivity is influenced by the electronic and steric effects of the propiolate groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propane-1,2-diyl dipropiolate: Similar structure but with ester groups attached to different carbon atoms.
Butane-1,4-diyl dipropiolate: Longer carbon chain with similar ester groups.
Ethane-1,2-diyl dipropiolate: Shorter carbon chain with similar ester groups.
Uniqueness
Propane-1,3-diyl dipropiolate is unique due to its specific arrangement of ester groups on a propane backbone, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C9H8O4 |
|---|---|
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
3-prop-2-ynoyloxypropyl prop-2-ynoate |
InChI |
InChI=1S/C9H8O4/c1-3-8(10)12-6-5-7-13-9(11)4-2/h1-2H,5-7H2 |
InChI-Schlüssel |
IQRPAJOMBZNNMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=O)OCCCOC(=O)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-nitro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11761551.png)
![ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate](/img/structure/B11761560.png)
![4-Oxospiro[2.5]octane-1-carboxylic acid](/img/structure/B11761564.png)
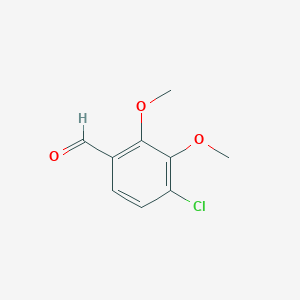
![(R)-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11761581.png)
![[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B11761588.png)
![[Isopropyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B11761592.png)
![10-Oxo-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B11761596.png)
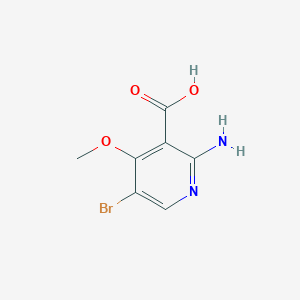

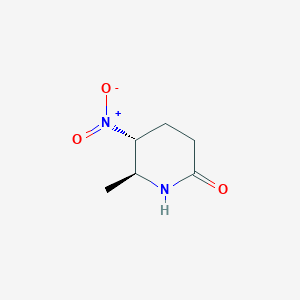
![7-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761621.png)
